molecular formula C6H13NaO5S B1408612 Sodium 2,2-diethoxyethane-1-sulfonate CAS No. 1929606-73-4

Sodium 2,2-diethoxyethane-1-sulfonate

Cat. No. B1408612
M. Wt: 220.22 g/mol
InChI Key: NXQZHHHWDUQTLA-UHFFFAOYSA-M
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Description

Synthesis Analysis

Sodium sulfinates, including Sodium 2,2-diethoxyethane-1-sulfonate, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .


Chemical Reactions Analysis

Sodium sulfinates have been used in various chemical reactions. They have been used as sulfonylating, sulfenylating, or sulfinylating reagents . They have also been used in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Scientific Research Applications

Technologic Improvement and Applications

  • Sodium 2,3-dimercaptopropane-1-sulfonate (a compound related to Sodium 2,2-diethoxyethane-1-sulfonate) is used as an antidote to heavy metal salt poisoning and some pesticides. Research has focused on improving the yield of lead salt through various experimental parameters (Zhang Chen-dong, 2008).

Synthesis and Chemical Reactions

  • Sodium hydrosulfide, which is similar in structure to Sodium 2,2-diethoxyethane-1-sulfonate, has been used in the synthesis of dihydrothiophene and thiophene carrying phosphoryl groups (S. Sasaki, Kazutaka Adachi, M. Yoshifuji, 2007).
  • Sodium sulfonate groups substituted anthraquinone, a compound related to Sodium 2,2-diethoxyethane-1-sulfonate, has been tested as an organic electrode material in potassium batteries, demonstrating enhanced electrochemical performance (Jin Zhao, Jixing Yang, Pengfei Sun, Yunhua Xu, 2018).

Materials Science and Engineering

Electrochemistry

Safety And Hazards

The safety and hazards of Sodium 2,2-diethoxyethane-1-sulfonate are not explicitly mentioned in the search results .

Future Directions

Sodium sulfinates, including Sodium 2,2-diethoxyethane-1-sulfonate, have shown promise in various applications, including the synthesis of organosulfur compounds . They have also been used in site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis . These areas could provide future directions for research and application of Sodium 2,2-diethoxyethane-1-sulfonate.

properties

IUPAC Name

sodium;2,2-diethoxyethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O5S.Na/c1-3-10-6(11-4-2)5-12(7,8)9;/h6H,3-5H2,1-2H3,(H,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQZHHHWDUQTLA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CS(=O)(=O)[O-])OCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2,2-diethoxyethane-1-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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